N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide
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Overview
Description
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents that enhance its chemical properties and potential applications. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the preparation of the pyrazole ring through the reaction of suitable arylhydrazines with α-oxoketene dithioacetals under acidic conditions.
Formation of the Pyridine Ring: The pyrazole intermediate is then subjected to cyclization with appropriate reagents to form the fused pyrazolopyridine structure.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tumor agent, with studies demonstrating its cytotoxic activity against various cancer cell lines.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Pharmaceutical Development: The compound is being explored as a lead compound for the development of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinase activity, which is crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Purine Analogues: Due to their structural similarity to purine bases, these compounds can interact with similar biological targets.
Uniqueness
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide is unique due to its specific substituents, which confer distinct chemical properties and potential therapeutic applications. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-6-5-7(2)11-10-8(6)9(12-14(10)3)13-17(4,15)16/h5H,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMYGLTVCGHZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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